molecular formula C6H9ClF5N B2676241 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride CAS No. 2241128-73-2

4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B2676241
CAS No.: 2241128-73-2
M. Wt: 225.59
InChI Key: OMKZZYGPLOLFCH-UHFFFAOYSA-N
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Description

“4,4-Difluoro-3-(trifluoromethyl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 2241128-73-2 . It has a molecular weight of 225.59 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and chlorine (Cl) atoms.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.59 . The InChI code for this compound is 1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H .

Scientific Research Applications

Crystal Structure and Molecular Characterization

4-Piperidinecarboxylic acid hydrochloride, a related compound, has been characterized through X-ray diffraction, computational calculations, and FTIR spectrum analysis. Its crystal structure reveals a protonated piperidine ring adopting a chair conformation, with significant hydrogen bonding interactions observed in the crystal lattice. This study provides insights into the structural properties that may influence the behavior of similar fluorinated piperidine compounds, including 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Glycosylation Applications

Research into the synthesis and application of fluorinated piperidines, such as the 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride combination, highlights its potential in activating thioglycosides for glycosylation. This process facilitates the formation of glycosyl triflates, which are pivotal in glycoside synthesis, indicating the utility of fluorinated piperidine compounds in complex organic syntheses (Crich & Smith, 2001).

Fluorinated N-Heterocycles Synthesis

A method for synthesizing fluorinated N-heterocycles, including analogs of 3-fluoro- and trifluoromethylthio-piperidines, has been reported. This synthesis approach offers a straightforward route to obtaining fluorinated piperidines with high diastereocontrol, emphasizing the importance of fluorinated piperidines in discovery chemistry (García-Vázquez et al., 2021).

Stereodynamic Behavior and Perlin Effect

The stereodynamic behavior of fluorinated piperidine derivatives, such as 1-(trifluoromethylsulfonyl)piperidine, reveals that these compounds exist as mixtures of conformers with different orientations of the CF3 group. This study provides valuable information on the conformational preferences and intramolecular interactions in fluorinated piperidines, which can influence their reactivity and application in synthesis (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Synthesis of Fluorinated Piperidines for Pharmaceutical Applications

Research into the synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones demonstrates the potential of fluorinated piperidines as building blocks in agrochemical and pharmaceutical chemistry. This work highlights the versatility of fluorinated piperidines in creating compounds with significant biological and chemical interest (Surmont et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4,4-difluoro-3-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F5N.ClH/c7-5(8)1-2-12-3-4(5)6(9,10)11;/h4,12H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKZZYGPLOLFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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